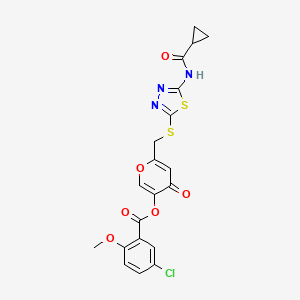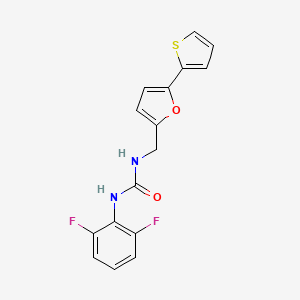![molecular formula C21H21ClN4O B2505819 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1207021-34-8](/img/structure/B2505819.png)
4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
準備方法
The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzyl and chlorophenyl groups. One common synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This is followed by the introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
化学反応の分析
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.
科学的研究の応用
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, inhibiting their activity, and thereby exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring, known for its use in research as a monoamine releasing agent.
4-Chlorophenylpiperazine: A compound with a chlorophenyl group attached to the piperazine ring, studied for its potential pharmacological activities.
1-Benzyl-4-chloropiperidine: A compound with both benzyl and chlorophenyl groups attached to the piperidine ring, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in the presence of the triazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSJORNCPFWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2505736.png)

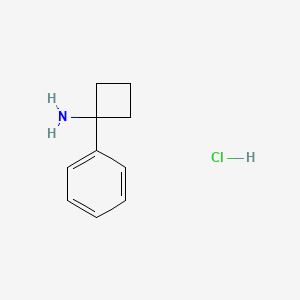
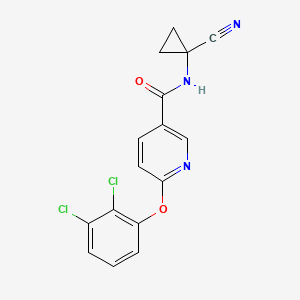

![2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2505743.png)
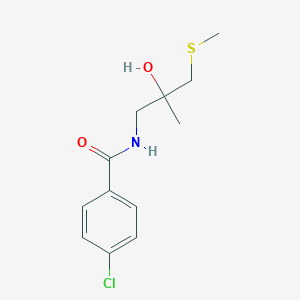
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)
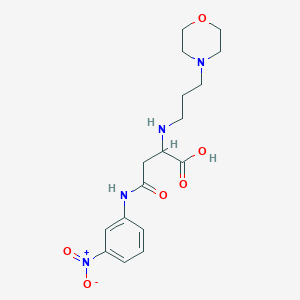
![(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2505755.png)
